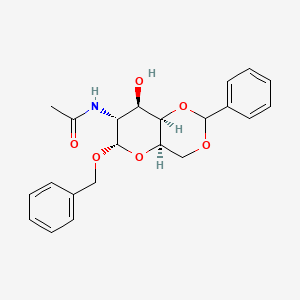

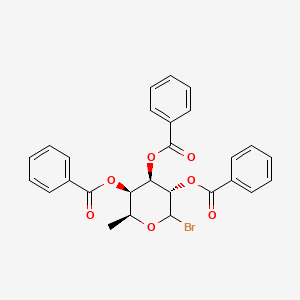

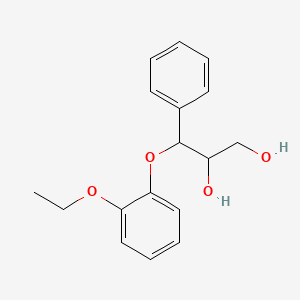

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . This compound plays a pivotal role within the biomedical sector, exhibiting remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis .

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide .Molecular Structure Analysis

The molecular formula of this compound is C22H25NO6 . It has a molecular weight of 399.44 . The structure of this compound includes five of six defined stereocentres .Chemical Reactions Analysis

The condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide, results in benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 86 Å2 and a molar volume of 305.7±5.0 cm3 .科学的研究の応用

Application in HIV Research

The Specific Scientific Field

The specific scientific field is Immunology , specifically research into Human Immunodeficiency Virus (HIV) .

2. A Comprehensive and Detailed Summary of the Application Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside, also known as BAGN, has been used in research to study its effects on HIV replication and infectivity . It has been found to increase the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants .

3. A Detailed Description of the Methods of Application or Experimental Procedures In the study, BAGN, a known inhibitor of O-glycosylation, was used to pretreat PHA-blast target cells. The cells were then infected with HIV. The effects of BAGN on HIV replication and infectivity were then measured by assessing the percentage of infected cells, the per-cell amount of HIV p24 protein, and the number of viral particles in the culture supernatants .

4. A Thorough Summary of the Results or Outcomes Obtained The results showed that pretreatment and culture of PHA-blast target cells with BAGN increased the percentage of HIV-infected cells (7.6-fold), the per-cell amount of HIV p24 protein (1.3-fold), and the viral particles in culture supernatants (7.1-fold) compared to BAGN-free cultures . Initiating infection with virus previously grown in the presence of BAGN further increased these measures .

Application in Cancer Research

The Specific Scientific Field

The specific scientific field is Oncology , specifically research into various cancer subtypes .

2. A Comprehensive and Detailed Summary of the Application Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside has been found to demonstrate considerable potential in combatting distinct cancer subtypes . It has been used in research to study its effects on cancer cell adhesion and the shedding of membrane-bound MUC1 mucin .

3. A Detailed Description of the Methods of Application or Experimental Procedures In the study, the compound was used to treat endometrial adenocarcinoma cells (Ishikawa line). The effects of the compound on the polymorphism and shedding of membrane-bound MUC1 mucin, and changes in adhesive properties of cancer cells were then measured .

4. A Thorough Summary of the Results or Outcomes Obtained The results showed that the compound affects the polymorphism and shedding of membrane-bound MUC1 mucin in endometrial adenocarcinoma cells . This could potentially disrupt the adhesive properties of the cancer cells, thereby inhibiting their ability to spread .

Application in Bacterial Pathogenesis

The Specific Scientific Field

The specific scientific field is Microbiology , specifically research into bacterial pathogenesis .

2. A Comprehensive and Detailed Summary of the Application Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside has been found to foster drug innovation against bacterial pathogenesis . It has been used in research to study its inhibitory abilities against specific enzymes implicated in bacterial cell wall formation .

3. A Detailed Description of the Methods of Application or Experimental Procedures In the study, the compound was used to inhibit specific enzymes implicated in the formation of bacterial cell walls . The effects of the compound on bacterial infections were then measured .

4. A Thorough Summary of the Results or Outcomes Obtained The results showed that the compound poses as an invaluable asset for the pursuit of drug discovery and development . It exhibits exceptional therapeutic effects against bacterial infections by specifically targeting fundamental cellular processes .

将来の方向性

The compound exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis . Therefore, it could potentially be used in future research and development of new drugs for bacterial and viral infections.

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-JPMMBXSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)